molecular formula C9H16O2 B1221761 Neopentyl methacrylate CAS No. 2397-76-4

Neopentyl methacrylate

Cat. No.: B1221761
CAS No.: 2397-76-4
M. Wt: 156.22 g/mol
InChI Key: OOHZIRUJZFRULE-UHFFFAOYSA-N
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Description

Neopentyl methacrylate, also known as 2,2-dimethylpropyl methacrylate, is an organic compound with the molecular formula C₉H₁₆O₂. It is a colorless liquid that is used as a monomer in the production of polymers and copolymers. This compound is known for its excellent weather resistance, low shrinkage, and high glass transition temperature, making it valuable in various industrial applications.

Mechanism of Action

Target of Action

Neopentyl methacrylate is primarily used in the field of polymer science and engineering . Its primary targets are monomers with electron-donating groups, which lead to cationic mechanisms .

Mode of Action

This compound interacts with its targets through a process known as polymerization . This process involves the reaction of monomers (small molecules) to form a polymer (large molecule). In the case of this compound, this process is facilitated by electron-donating groups present in the monomers .

Biochemical Pathways

The polymerization process of this compound affects the formation of polymers. This process is crucial in the production of various materials, including plastics, resins, and fibers . The downstream effects of this process include the creation of materials with specific properties such as flexibility, durability, and resistance to certain conditions .

Pharmacokinetics

It’s worth noting that the properties of the resulting polymers can be influenced by factors such as temperature and solvent used during the polymerization process .

Result of Action

The result of this compound’s action is the formation of polymers with specific properties. These polymers can be used in a variety of applications, including the production of coatings, adhesives, and various types of plastic materials .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature and the type of solvent used can affect the polymerization process and, consequently, the properties of the resulting polymers . Additionally, the presence of other substances, such as initiators and catalysts, can also influence the polymerization process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl methacrylate is typically synthesized through the esterification of methacrylic acid with neopentyl alcohol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and water formed during the reaction is removed by azeotropic distillation.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes to ensure high efficiency and yield. The process involves the reaction of methacryloyl chloride with neopentyl alcohol in the presence of a base such as triethylamine. The reaction is carried out in a tubular reactor, which allows for precise control of reaction temperature and residence time .

Chemical Reactions Analysis

Types of Reactions: Neopentyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize through free-radical polymerization to form homopolymers or copolymers.

    Esterification: It can react with alcohols to form esters.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form methacrylic acid and neopentyl alcohol.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals generated from initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: Conducted in the presence of acids like hydrochloric acid or bases like sodium hydroxide.

Major Products:

    Polymerization: Polymers and copolymers with high glass transition temperatures.

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: Methacrylic acid and neopentyl alcohol.

Scientific Research Applications

Neopentyl methacrylate is widely used in scientific research and industrial applications:

Comparison with Similar Compounds

    Methyl methacrylate: A widely used monomer with similar polymerization properties but lower glass transition temperature.

    Butyl methacrylate: Offers better flexibility but lower thermal stability compared to neopentyl methacrylate.

    Ethyl methacrylate: Similar in reactivity but with different mechanical properties.

Uniqueness: this compound stands out due to its high glass transition temperature, excellent weather resistance, and low shrinkage. These properties make it particularly suitable for applications requiring high-performance materials .

Properties

IUPAC Name

2,2-dimethylpropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)8(10)11-6-9(3,4)5/h1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHZIRUJZFRULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34903-87-2
Record name 2-Propenoic acid, 2-methyl-, 2,2-dimethylpropyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34903-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20178694
Record name Neopentyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2397-76-4
Record name Neopentyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2397-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopentyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002397764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neopentyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 2,2-dimethylpropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOPENTYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ8HVB5J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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